Salmeterol Impurity A
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Overview
Description
Salmeterol Impurity A, also known as 1-(RS)-1-[4-Hydroxy-3-(Hydroxymethyl)phenyl]-2-[(4-phenylbutyl)amino]ethanol, is a chemical compound that is often encountered as an impurity in the synthesis of Salmeterol. Salmeterol is a long-acting beta-2 adrenergic receptor agonist used primarily in the treatment of asthma and chronic obstructive pulmonary disease. The presence of impurities like this compound is critical to monitor and control to ensure the safety and efficacy of the pharmaceutical product .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Salmeterol Impurity A involves several steps, typically starting from the precursor compounds used in the synthesis of Salmeterol itself. The process often includes the hydroxylation of aromatic rings and the formation of amine linkages. Specific reaction conditions such as temperature, pH, and the use of catalysts are crucial to control the formation of this impurity .
Industrial Production Methods: In an industrial setting, the production of Salmeterol and its impurities, including this compound, is carried out using large-scale chemical reactors. The process involves stringent quality control measures to minimize the formation of impurities. Techniques such as preparative high-performance liquid chromatography (HPLC) are employed to isolate and characterize impurities .
Chemical Reactions Analysis
Types of Reactions: Salmeterol Impurity A can undergo various chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: Substitution reactions can replace one functional group with another, altering the chemical structure of the impurity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Salmeterol Impurity A has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to identify and quantify impurities in pharmaceutical formulations.
Biology: Studies on the biological activity of this compound help in understanding its potential effects on biological systems.
Medicine: Research on the pharmacokinetics and pharmacodynamics of this compound aids in assessing its safety profile.
Mechanism of Action
The mechanism of action of Salmeterol Impurity A is not as well-studied as that of Salmeterol. it is believed to interact with similar molecular targets, such as beta-2 adrenergic receptors. The impurity may exert its effects by binding to these receptors and modulating their activity, although the exact pathways and molecular interactions remain to be fully elucidated .
Comparison with Similar Compounds
Salmeterol Impurity B: 1-[4-Hydroxy-3-(hydroxymethyl)phenyl]-2-[[6-(2-phenylethoxy)hexyl]amino]ethanol.
Salmeterol Impurity C: 4-Hydroxy-α1-[[[6-(3-phenylpropoxy)hexyl]amino]methyl]-1,3-benzenedimethanol.
Salmeterol Impurity D: 4-O-[2-Hydroxy-2-[4-hydroxy-3-(hydroxymethyl)phenyl]ethyl] Salmeterol.
Uniqueness: Salmeterol Impurity A is unique due to its specific chemical structure, which includes a hydroxymethylphenyl group and a phenylbutylaminoethanol moiety. This structure differentiates it from other impurities and influences its chemical reactivity and biological activity .
Properties
IUPAC Name |
[1-[4-hydroxy-3-(hydroxymethyl)phenyl]-2-(4-phenylbutylamino)ethyl] formate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c22-14-18-12-17(9-10-19(18)24)20(25-15-23)13-21-11-5-4-8-16-6-2-1-3-7-16/h1-3,6-7,9-10,12,15,20-22,24H,4-5,8,11,13-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGYCBLUVZONRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNCC(C2=CC(=C(C=C2)O)CO)OC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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